

# **Unveiling Novel Sesquiterpenes from Celastrus Species: A Technical Guide for Drug Discovery**

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For Researchers, Scientists, and Drug Development Professionals

The genus Celastrus, a member of the Celastraceae family, has long been a focal point in traditional medicine and modern phytochemical research due to its rich production of bioactive secondary metabolites. Among these, sesquiterpenes, particularly those with a  $\beta$ -dihydroagarofuran skeleton, represent a class of compounds with significant therapeutic potential. These molecules have demonstrated a wide array of biological activities, including insecticidal, anti-tumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties. [1][2][3][4] This technical guide provides an in-depth overview of the methodologies for identifying novel sesquiterpenes from Celastrus species, focusing on the experimental protocols, data interpretation, and the underlying signaling pathways affected by these compounds.

## Isolation and Purification of Sesquiterpenes from Celastrus Species

The successful isolation of novel sesquiterpenes from Celastrus plant material is a multi-step process that begins with careful extraction and proceeds through various chromatographic purification stages. The general workflow is outlined below.

#### **Plant Material and Extraction**

The initial step involves the collection and processing of the plant material. Different parts of the Celastrus plant, such as the root bark, fruits, or seeds, are used as they can contain varying





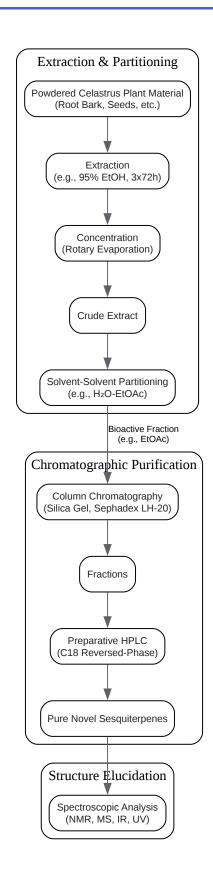


profiles of sesquiterpenes.[4][5][6]

Detailed Protocol: Extraction

- Preparation: Air-dry the collected plant material (e.g., 10 kg of Celastrus orbiculatus seeds)
  and grind it into a fine powder.[7]
- Extraction: Macerate the powdered material with 95% ethanol (EtOH) at room temperature three times, for 72 hours each time. Alternatively, reflux extraction with methanol (MeOH) can be employed.[4][7]
- Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- Partitioning: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[4][6] The sesquiterpenes are typically found in the moderately polar fractions, such as the EtOAc or carbon tetrachloride (CCl4) fractions.
  [6]





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**Caption:** General workflow for the isolation and identification of novel sesquiterpenes.



### **Chromatographic Purification**

The partitioned extracts are complex mixtures that require further separation. A combination of chromatographic techniques is employed to isolate individual compounds.

Detailed Protocol: Chromatography

- Silica Gel Column Chromatography: Subject the bioactive fraction (e.g., EtOAc extract) to column chromatography on a silica gel column. Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[8]
- Sephadex LH-20 Chromatography: Further purify the fractions obtained from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile (ACN) and water is a common mobile phase.[9]

### **Structure Elucidation of Novel Sesquiterpenes**

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. For  $\beta$ -dihydroagarofuran sesquiterpenes, these techniques are crucial for determining the core skeleton, the nature and location of ester substituents, and the relative stereochemistry.

Detailed Protocol: Spectroscopic Analysis

- Mass Spectrometry (MS): Utilize High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula of the compound.[7]
- Infrared (IR) Spectroscopy: Use IR spectroscopy to identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from esters, and aromatic rings.[5]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps in identifying chromophores, such as aromatic moieties (e.g., benzoyl groups), which are common



substituents in these sesquiterpenes.[5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
  - ¹H NMR: Provides information on the number and types of protons and their neighboring protons.
  - o ¹3C NMR and DEPT: Determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
  - 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the connectivity of atoms and the stereochemistry of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for placing the ester groups. NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons, which helps in determining the relative stereochemistry of the molecule.[7][10]

## Bioactivities and Quantitative Data of Novel Sesquiterpenes

A significant driver for the isolation of novel sesquiterpenes from Celastrus is their diverse and potent bioactivities. The tables below summarize representative quantitative data for some of these compounds.

Table 1: Insecticidal and Antitumor Activities of Sesquiterpenes from Celastrus angulatus



Compound	Bioactivity	Test Model	Result	Reference
NW12	Insecticidal	Mythimna separata	KD50: 673.6 μg/g	[5]
NW27	Insecticidal	Mythimna separata	KD50: 1121.3 μg/g	[5]
NW31	Insecticidal	Mythimna separata	KD50: 1720.0 μg/g	[5]
NW30	Insecticidal	Mythimna separata	KD50: 548.6 μg/g	[5]
NW37	Insecticidal	Mythimna separata	KD50: 252.3 μg/g	[11]
Celangulatin C	Insecticidal	Mythimna separata	LD50: 280.4 μg/mL	[2]
Celangulatin F	Insecticidal	Mythimna separata	LD50: 210.5 μg/mL	[2]
Compound 1 (from ref[3])	Antitumor	Bcap-37 (human breast cancer)	IC50: 54.08 μM	[3]
Compound 2 (from ref[3])	Antitumor	Bcap-37 (human breast cancer)	IC50: 61.35 μM	[3]

Table 2: Anti-proliferative and Anti-inflammatory Activities of Sesquiterpenes from Celastrus orbiculatus



Compound	Bioactivity	Test Model	Result	Reference
Compound 4 (from ref[10])	Anti-proliferative	HL-60 (leukemia)	IC50: 3.61 μM	[10]
Compound 4 (from ref[10])	Anti-proliferative	K562 (leukemia)	IC50: 17.13 μM	[10]
Compound 4 (from ref[10])	Anti-proliferative	HCT-116 (colon cancer)	IC50: 10.15 μM	[10]
Compound 4 (from ref[12])	Anti- inflammatory	RAW 264.7 macrophages (LPS-induced NO production)	IC50: 43.7 μM	[12]

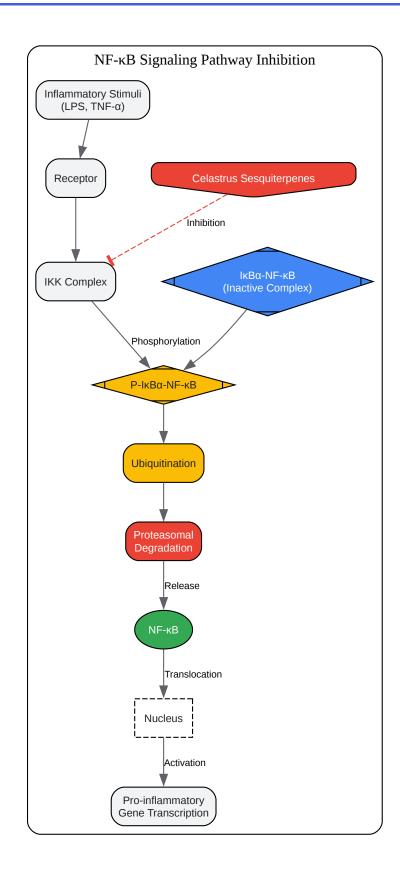
## Signaling Pathways Modulated by Celastrus Sesquiterpenes

Understanding the mechanism of action of these novel compounds is crucial for their development as therapeutic agents. Research has indicated that sesquiterpenes from Celastrus species can modulate key signaling pathways involved in inflammation and cancer.

#### Inhibition of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Several studies have shown that constituents of Celastrus orbiculatus can inhibit the activation of NF- $\kappa$ B.[1][13] The mechanism often involves the prevention of the degradation of the inhibitory protein I $\kappa$ B $\alpha$ . In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by I $\kappa$ B proteins. Upon stimulation by stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF- $\alpha$ ), the I $\kappa$ B kinase (IKK) complex is activated, which then phosphorylates I $\kappa$ B $\alpha$ . This phosphorylation targets I $\kappa$ B $\alpha$  for ubiquitination and subsequent degradation by the proteasome, allowing NF- $\kappa$ B to translocate to the nucleus and activate gene transcription. Sesquiterpenes from Celastrus can interfere with this cascade, likely by inhibiting the IKK complex, thereby preventing I $\kappa$ B $\alpha$  degradation and keeping NF- $\kappa$ B inactive in the cytoplasm.[14][15][16]





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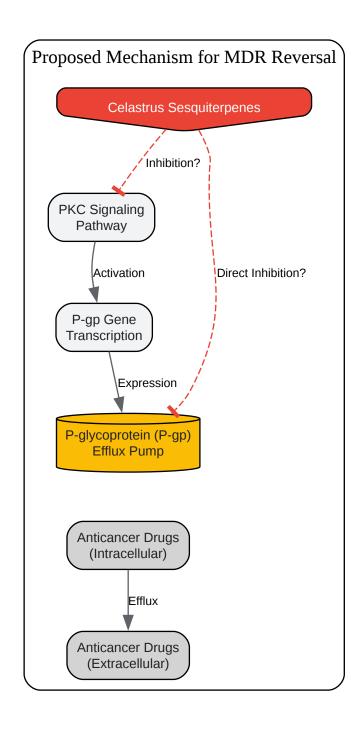
Caption: Inhibition of the NF-κB pathway by *Celastrus* sesquiterpenes.



#### **Reversal of Multidrug Resistance in Cancer**

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. A key mechanism of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. Sesquiterpenes isolated from Celastrus orbiculatus have been shown to reverse MDR in cancer cell lines.[17] While the exact signaling pathway for these specific sesquiterpenes is still under investigation, a plausible mechanism, extrapolated from other MDR-reversing natural products, involves the inhibition of P-gp function and/or expression. This could occur through direct binding to P-gp or by modulating signaling pathways that regulate P-gp expression, such as the Protein Kinase C (PKC) pathway.[18]





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**Caption:** Proposed mechanism for MDR reversal by *Celastrus* sesquiterpenes.

#### **Conclusion and Future Directions**

The genus Celastrus is a prolific source of novel  $\beta$ -dihydroagarofuran sesquiterpenes with significant potential for the development of new drugs. The methodologies outlined in this guide provide a robust framework for the continued discovery and characterization of these



compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising sesquiterpenes, particularly in the areas of inflammation and oncology. Further investigation into the structure-activity relationships of these compounds will also be critical for the design and synthesis of more potent and selective therapeutic agents. The integration of advanced analytical techniques, high-throughput screening, and in-depth mechanistic studies will undoubtedly accelerate the translation of these natural products from laboratory discoveries to clinical applications.

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